molecular formula C12H20NO4- B12356181 1,2-Pyrrolidinedicarboxylic acid, 3,3-dimethyl-, 1-(1,1-dimethylethyl) ester, (2S)-

1,2-Pyrrolidinedicarboxylic acid, 3,3-dimethyl-, 1-(1,1-dimethylethyl) ester, (2S)-

Cat. No.: B12356181
M. Wt: 242.29 g/mol
InChI Key: FVTWJYOGVFLUNJ-MRVPVSSYSA-M
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Description

1,2-Pyrrolidinedicarboxylic acid, 3,3-dimethyl-, 1-(1,1-dimethylethyl) ester, (2S)- is a chemical compound with a complex structure that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of two carboxylic acid groups and a pyrrolidine ring, which is a five-membered lactam. The compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 1,2-Pyrrolidinedicarboxylic acid, 3,3-dimethyl-, 1-(1,1-dimethylethyl) ester, (2S)- can be achieved through several synthetic routes. One common method involves the esterification of 1,2-pyrrolidinedicarboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1,2-Pyrrolidinedicarboxylic acid, 3,3-dimethyl-, 1-(1,1-dimethylethyl) ester, (2S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

    Substitution: The ester group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, resulting in the formation of amides or other esters.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,2-Pyrrolidinedicarboxylic acid, 3,3-dimethyl-, 1-(1,1-dimethylethyl) ester, (2S)- has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: In biological research, the compound is used to study enzyme mechanisms and protein-ligand interactions. It can act as a substrate or inhibitor in enzymatic reactions.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Pyrrolidinedicarboxylic acid, 3,3-dimethyl-, 1-(1,1-dimethylethyl) ester, (2S)- involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways and cellular processes, leading to specific biological effects.

Comparison with Similar Compounds

1,2-Pyrrolidinedicarboxylic acid, 3,3-dimethyl-, 1-(1,1-dimethylethyl) ester, (2S)- can be compared with other similar compounds such as:

Properties

Molecular Formula

C12H20NO4-

Molecular Weight

242.29 g/mol

IUPAC Name

(2S)-3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-6-12(4,5)8(13)9(14)15/h8H,6-7H2,1-5H3,(H,14,15)/p-1/t8-/m1/s1

InChI Key

FVTWJYOGVFLUNJ-MRVPVSSYSA-M

Isomeric SMILES

CC1(CCN([C@@H]1C(=O)[O-])C(=O)OC(C)(C)C)C

Canonical SMILES

CC1(CCN(C1C(=O)[O-])C(=O)OC(C)(C)C)C

Origin of Product

United States

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